2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

Catalog No.
S3034088
CAS No.
1989672-07-2
M.F
C5H12ClNO
M. Wt
137.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

CAS Number

1989672-07-2

Product Name

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

IUPAC Name

2-prop-2-enoxyethanamine;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61

InChI

InChI=1S/C5H11NO.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H

InChI Key

BYHSFTFGFCNWQH-UHFFFAOYSA-N

SMILES

C=CCOCCN.Cl

Solubility

not available
  • Organic synthesis: The presence of the alkyne (prop-2-yn-1-yl) moiety suggests potential use as a building block in organic synthesis for the construction of more complex molecules.
  • Material science: The combination of the amine and alkyne groups could be of interest for the development of novel materials with specific functionalities.

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5_5H10_{10}ClN and a molecular weight of approximately 135.59 g/mol. This compound is characterized by the presence of an alkenyl ether functional group, which contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and biochemistry. The hydrochloride form indicates that it is a salt, which enhances its solubility in water, making it suitable for biological applications .

The chemical reactivity of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride can be attributed to the presence of both the amine and alkene functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in drug formulation.
  • Michael Addition: The alkene can participate in Michael addition reactions, which are valuable in forming carbon-carbon bonds in organic synthesis .

Research indicates that 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride exhibits notable biological activity, particularly as a non-ionic organic buffering agent. It is often utilized in cell culture applications where maintaining pH levels between 6 and 8.5 is crucial . Its potential cytotoxicity and ability to induce skin burns and eye damage necessitate careful handling in laboratory settings .

The synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available reagents such as propylene oxide and ethanamine.
  • Reaction Conditions: Under controlled temperature and pressure, propylene oxide can react with ethanamine to form the desired ether linkage.
  • Hydrochloride Formation: The final step involves the reaction of the base form with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility for biological applications .

This compound has a variety of applications:

  • Biological Research: Used as a buffering agent in cell culture systems.
  • Pharmaceutical Development: Potential precursor for synthesizing more complex pharmaceutical agents.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis due to its reactive functional groups .

Interaction studies involving 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride have shown that it may influence cellular environments by modulating pH levels. Its role as a buffering agent allows it to stabilize pH during cellular processes, which is critical for enzyme activity and metabolic functions . Further studies are needed to explore its interactions at the molecular level, particularly regarding its effects on different cell types.

Several compounds share structural similarities with 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl(prop-2-en-1-yl)amine hydrochlorideC5_5H12_{12}ClNSimilar amine structure; used in pharmaceuticals
2-(Prop-2-yne-1-yloxy)ethan-1-amine hydrochlorideC5_5H10_{10}ClNContains a triple bond; different reactivity profile
3-(Prop-2-enyl)-N,N-dimethylamineC7_7H13_{13}NDimethylated amine; used in surfactants

The uniqueness of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride lies in its balance between hydrophilicity due to the amine group and hydrophobicity from the alkene side chain, making it particularly effective as a buffering agent while also allowing for versatile chemical reactivity .

Dates

Modify: 2024-04-14

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